azepan-1-yl[4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanone
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Overview
Description
2-(AZEPANE-1-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, a benzoxazine ring, and a phenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPANE-1-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE involves multiple steps, typically starting with the preparation of the azepane ring. One common method involves the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines . This is followed by the introduction of the benzoxazine ring through cyclization reactions. The phenylmethanesulfonyl group is then added via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(AZEPANE-1-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(AZEPANE-1-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(AZEPANE-1-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features allow it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N- [4- (1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide: A related compound with similar structural features but different biological activities.
2-(azepane-1-carbonyl)-5-[(3-fluorophenyl)methyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-4-one:
Uniqueness
2-(AZEPANE-1-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE stands out due to its combination of an azepane ring, benzoxazine ring, and phenylmethanesulfonyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C22H26N2O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
azepan-1-yl-(4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanone |
InChI |
InChI=1S/C22H26N2O4S/c25-22(23-14-8-1-2-9-15-23)21-16-24(19-12-6-7-13-20(19)28-21)29(26,27)17-18-10-4-3-5-11-18/h3-7,10-13,21H,1-2,8-9,14-17H2 |
InChI Key |
UVGQXADWGNPHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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